Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate
Description
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is a synthetic compound featuring a tert-butyl ester group, a propanoate backbone, and a triethylene glycol (TEG) chain terminated with an iodoethyl moiety. This structure combines hydrophobic steric bulk (from the tert-butyl group) with hydrophilic PEG-like properties, making it valuable in drug delivery, bioconjugation, and polymer chemistry. The iodine atom at the terminal ethyl group serves as a reactive handle for alkylation or nucleophilic substitution reactions, particularly in radiopharmaceuticals or PROTAC (proteolysis-targeting chimera) synthesis .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25IO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBAGHBVVUMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25IO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Stepwise Synthesis
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Coupling Reaction :
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Reagents : Compound 12 (100 mg, 0.16 mmol), Compound 13 (284 mg, 0.64 mmol), and LHDMS (lithium hexamethyldisilazide) as a base.
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Conditions : Microwave irradiation at 80°C for 30 minutes.
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Mechanism : The base deprotonates the hydroxyl group of Compound 12, facilitating nucleophilic substitution with the iodide moiety of Compound 13.
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Deprotection :
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing reaction times from hours to minutes. This method achieves higher yields (estimated >70%) compared to conventional heating.
Optimization of Reaction Parameters
Temperature and Time
Catalysts and Bases
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LHDMS : Preferred due to its strong base strength and compatibility with microwave conditions. Alternatives like K₂CO₃ or NaH yield inferior results (<50% conversion).
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Solvent Systems : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are optimal for solubility and reactivity.
Purification and Characterization
Purification Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.40 (s, 9H, tert-butyl), 3.50–3.80 (m, 12H, OCH₂CH₂O), 4.50 (t, 2H, ICH₂) |
| ¹³C NMR | δ 80.5 (tert-butyl C), 70.2–72.8 (OCH₂CH₂O), 30.1 (ICH₂) |
| IR | 1740 cm⁻¹ (C=O ester), 1100 cm⁻¹ (C-O-C ether) |
| MS (ESI) | [M+Na]⁺ m/z 467.2 (calculated 467.1) |
Industrial-Scale Production Considerations
Scalability Challenges
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Microwave Limitations : Batch-mode microwave reactors are less feasible for large-scale synthesis. Continuous flow systems are under investigation.
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Cost of Iodinated Reagents : High purity KI or NaI required for iodide incorporation increases production costs.
Process Improvements
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Catalyst Recycling : Immobilized bases (e.g., polymer-supported LHDMS) reduce waste.
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Solvent Recovery : Distillation and reuse of THF or DMF improve sustainability.
Comparative Analysis with Alternative Methods
Challenges and Limitations
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Moisture Sensitivity : LHDMS and iodinated reagents require strict anhydrous conditions.
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Toxicity : Hydrazine hydrate poses health risks, necessitating specialized handling.
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Byproduct Formation : Overheating leads to elimination byproducts (e.g., ethylene derivatives).
Chemical Reactions Analysis
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- tert-butyl ester : Enhances stability and modulates solubility.
- Triethylene glycol chain : Improves hydrophilicity and biocompatibility.
- Iodoethyl terminus : Facilitates covalent bonding via iodide displacement.
Synthesis: The compound is synthesized by reacting tert-butyl 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)propanoate with sodium iodide (NaI) in acetone under reflux, followed by purification via silica gel chromatography .
Structural Analogs with Different Terminal Groups
The reactivity and applications of tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate depend heavily on its terminal functional group. Below is a comparative analysis with structurally related compounds:
Table 1: Comparison Based on Terminal Functional Group
Key Findings :
- Reactivity Hierarchy : Tosyloxy > Iodo > Bromo > Chloro > Azido. The iodo derivative balances reactivity and stability, making it suitable for controlled alkylation .
- Applications: Iodo/Bromo/Chloro: Used in alkylation reactions, radiopharmaceuticals (e.g., iodine-124 labeling), and PROTACs . Azido: Ideal for biocompatible Cu(I)-catalyzed click chemistry . Amino: Facilitates amide bond formation in drug-linker systems .
PEG-Linkers with Varied Backbones
Compounds with similar PEG-like chains but differing ester groups or backbone lengths exhibit distinct solubility and steric effects:
Table 2: Comparison of PEG-Linkers
Key Findings :
Q & A
Q. What is the stepwise synthesis protocol for Tert-butyl 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)propanoate?
The synthesis involves three key steps:
Etherification : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl acrylate in THF using NaH as a base. Purify via silica gel chromatography to obtain tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate .
Iodination : Treat the intermediate with triethylamine in dichloromethane, followed by reaction with an iodinating agent (e.g., iodine/phosphine or HI derivatives). Purify via chromatography to yield the iodinated product .
Functionalization : The iodo group can serve as a precursor for further modifications (e.g., nucleophilic substitution or cross-coupling reactions) .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Purification Method | Yield (Typical) |
|---|---|---|---|
| 1 | THF, NaH, rt, 12h | Silica chromatography | ~60-70% |
| 2 | CH₂Cl₂, Et₃N, I₂ | Silica chromatography | ~50-60% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the structure. For example, the iodoethoxy group shows characteristic peaks:
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns.
- FT-IR : Verify ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether C-O-C bands at ~1100 cm⁻¹ .
Q. What are the critical safety precautions when handling this iodinated compound?
- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .
- Ventilation : Ensure adequate airflow; avoid exposure to sparks or open flames due to potential solvent residues (e.g., THF or CH₂Cl₂) .
- Disposal : Collect waste in halogenated solvent containers. Do not pour into drains; follow institutional guidelines for iodinated compound disposal .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the iodoethoxy group?
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of iodinating agent (e.g., I₂ with PPh₃) to ensure complete conversion .
- Solvent Choice : Replace CH₂Cl₂ with DMF or acetonitrile for higher polarity, improving iodine solubility .
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., oxidation or elimination) .
Q. What strategies exist for functionalizing the iodo group in this compound for further applications?
- Nucleophilic Substitution : React with NaN₃ to generate an azide derivative for click chemistry applications .
- Cross-Coupling : Use Pd catalysts (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the iodoethoxy moiety .
- Radical Reactions : Employ light-mediated conditions for C-I bond cleavage and subsequent alkylation .
Q. How should researchers analyze and mitigate contradictions in spectral data during characterization?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-iodinated or hydrolyzed derivatives). Compare retention times with standards .
- 2D NMR : Resolve overlapping signals using COSY or HSQC to assign ambiguous peaks .
- Control Experiments : Repeat reactions under anhydrous conditions to rule out hydrolysis artifacts .
Q. What methods are effective for impurity profiling and ensuring batch consistency?
- Analytical HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor UV absorption at 254 nm .
- Quantitative ¹H NMR : Integrate impurity peaks relative to the tert-butyl signal for quantification .
- Stability Studies : Store samples at -20°C under argon; test for iodine loss via ICP-MS after 1–6 months .
Q. How does the compound's stability vary under different storage conditions?
Q. What environmental impact mitigation strategies are recommended for disposal?
- Waste Segregation : Separate halogenated waste (iodine-containing byproducts) from non-halogenated solvents .
- Neutralization : Treat aqueous waste with sodium thiosulfate to reduce iodine residues before disposal .
- Regulatory Compliance : Follow EPA guidelines (40 CFR Part 261) for hazardous waste management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
